3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride are currently unknown. The compound is a derivative of the 1,2,3-triazole family, which is known for its wide range of biological activities . .
Mode of Action
As a 1,2,3-triazole derivative, it may interact with its targets through the triazole ring, a heterocyclic compound that is known to form stable complexes with various enzymes and receptors . .
Biochemical Pathways
Given the broad biological activities of 1,2,3-triazole derivatives, it is plausible that multiple pathways could be influenced
Result of Action
Some 1,2,3-triazole derivatives have been reported to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential antitumor effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The general reaction scheme is as follows:
Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Hydrolysis and Acidification: The resulting triazole compound is hydrolyzed and acidified to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules and study biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with similar structural features but different nitrogen atom positions in the ring.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A hydroxylated triazole derivative with additional functional groups.
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: An amino-substituted triazole derivative with distinct chemical properties.
Uniqueness
3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. The position of the nitrogen atoms in the triazole ring influences its interaction with biological targets and its suitability for various applications.
Properties
IUPAC Name |
3-(2H-triazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFIXMVWZBYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-25-7 |
Source
|
Record name | 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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